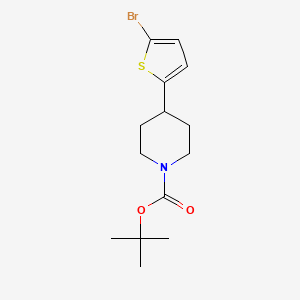

Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate

説明

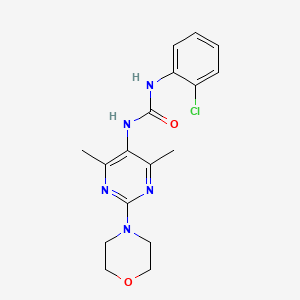

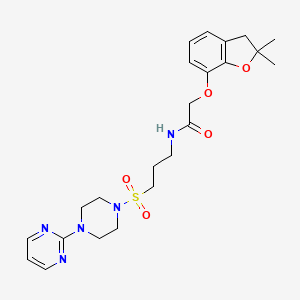

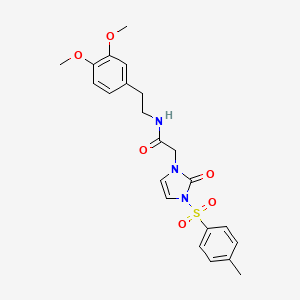

“Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate” is a compound that is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Synthesis Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . It is used in the most common synthesis routes for the illicit manufacture of fentanyl . The synthesis involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

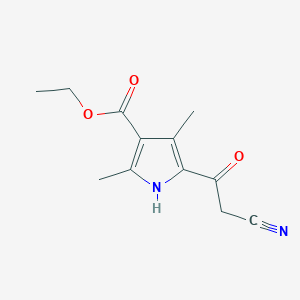

The molecular structure of this compound is complex. It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the use of specific precursor chemicals . It is used as an intermediate in the manufacture of fentanyl and its analogues .科学的研究の応用

Synthesis of Biologically Active Compounds

The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate illustrates the compound's role as an intermediate in creating biologically active compounds, such as crizotinib, a notable example. The compound was synthesized in a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting its utility in complex organic syntheses (Kong et al., 2016).

Intermediates for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , an analog, serves as a crucial intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound demonstrates its importance in developing therapies targeting the PI3K/AKT/mTOR pathway, a crucial aspect of cancer cell growth and survival. This research underscores the compound's potential in overcoming resistance issues in cancer treatment, emphasizing its relevance in medicinal chemistry (Zhang et al., 2018).

Building Blocks for Complex Molecules

The compound tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of tert-butyl piperidine derivatives as building blocks. It has been used to synthesize cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, showcasing its utility in creating complex structures necessary for advancing research in biochemistry and pharmaceuticals (Marin et al., 2004).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

特性

IUPAC Name |

tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-6-10(7-9-16)11-4-5-12(15)19-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNIZQOHTHARMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2664717.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)